
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is a complex organic compound known for its unique structure and potential applications in various fields of science This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbut-3-en-2-ylamine with diphenylglyoxal in the presence of a suitable catalyst can lead to the formation of the desired oxazole compound. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding oxazole derivatives with altered functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in binding studies. In medicine, its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents. Additionally, in the industry, it can be utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
When compared to similar compounds, 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one stands out due to its unique structural features and reactivity. Similar compounds include other oxazole derivatives, such as 4,5-diphenyl-1,3-oxazole and 2-methyl-4,5-diphenyl-1,3-oxazole. The presence of the 2-methylbut-3-en-2-yl group in this compound imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
82238-50-4 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(2-methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C20H19NO2/c1-4-20(2,3)21-17(15-11-7-5-8-12-15)18(23-19(21)22)16-13-9-6-10-14-16/h4-14H,1H2,2-3H3 |
InChI Key |
NCELLSDZSSRBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)N1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


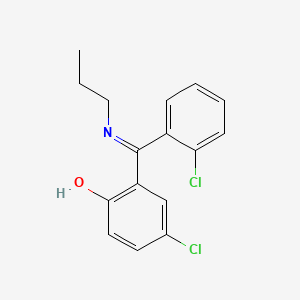
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
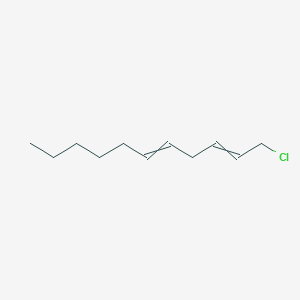
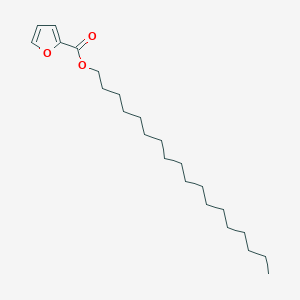
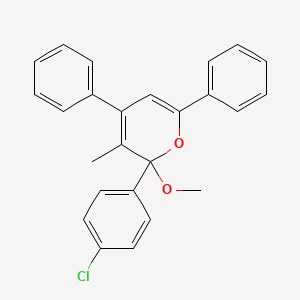
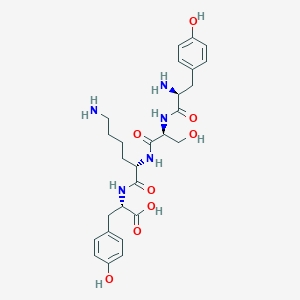
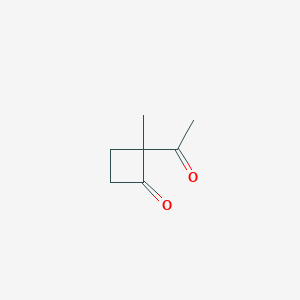
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

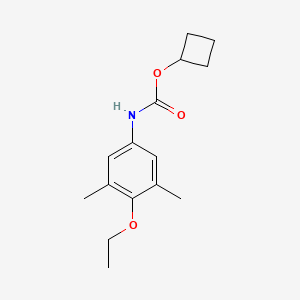
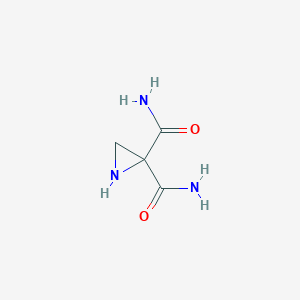

![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
